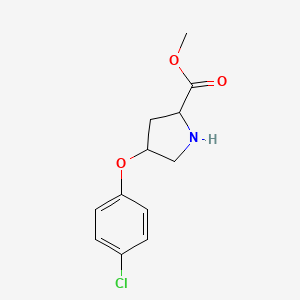

Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate

CAS No.:

Cat. No.: VC20546900

Molecular Formula: C12H14ClNO3

Molecular Weight: 255.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClNO3 |

|---|---|

| Molecular Weight | 255.70 g/mol |

| IUPAC Name | methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C12H14ClNO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9/h2-5,10-11,14H,6-7H2,1H3 |

| Standard InChI Key | GQEDFZBZDWBFIH-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 4-position with a 4-chlorophenoxy group and at the 2-position with a methyl ester. The stereochemistry of the pyrrolidine ring influences its interactions with biological targets, though specific configurations (e.g., 2S,4S) are more commonly studied in related derivatives . The chlorophenoxy moiety enhances lipophilicity, potentially improving membrane permeability in drug candidates.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution |

|---|---|---|---|

| Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate | 255.70 | Cl | |

| Methyl (2S,4S)-4-(2,3-dichlorophenoxy)pyrrolidine-2-carboxylate | 290.14 | Cl, Cl | |

| Methyl (2S,4S)-4-(3-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride | 292.15 | Cl |

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine ring followed by functionalization. A common approach includes:

-

Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .

-

Phenoxy Substitution: Nucleophilic aromatic substitution using 4-chlorophenol under basic conditions.

-

Esterification: Reaction with methanol in the presence of thionyl chloride (SOCl₂) or DMF as a catalyst .

For example, methyl 4-chloropicolinate—a related ester—is synthesized via thionyl chloride-mediated esterification of 2-picolinic acid, yielding 85% purity after HPLC analysis . Similar methodologies are adaptable to pyrrolidine systems.

Reaction Optimization

Critical parameters include:

-

Temperature: 20–72°C for esterification to prevent decomposition .

-

Catalysts: DMF enhances reaction efficiency in chlorination steps .

-

Purification: HPLC and recrystallization achieve >95% purity, essential for pharmaceutical intermediates.

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

-

Chlorophenoxy Group: Enhances binding to hydrophobic pockets in enzymes .

-

Ester Functionality: The methyl ester improves bioavailability by increasing lipophilicity.

-

Stereochemistry: 2S,4S configurations in related compounds improve target selectivity .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Kinase Inhibitors: Modifications at the 2-position yield candidates for tyrosine kinase inhibition .

-

Antiviral Agents: Pyrrolidine cores are explored in alphavirus replication inhibitors .

Material Science

Halogenated pyrrolidines contribute to:

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Controlling substitution patterns on the pyrrolidine ring remains complex.

-

Scalability: Gram-scale production requires optimized catalytic systems .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume